molecular formula C31H35FN2O4 B4298269 2-(3,4-diethoxyphenyl)-N-[(2-fluorophenyl)methyl]-N-[2-(5-methoxy-2-methyl-1H-indol-3-yl)ethyl]acetamide

2-(3,4-diethoxyphenyl)-N-[(2-fluorophenyl)methyl]-N-[2-(5-methoxy-2-methyl-1H-indol-3-yl)ethyl]acetamide

Cat. No.: B4298269
M. Wt: 518.6 g/mol
InChI Key: VCSHENNKIYNKMB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(3,4-diethoxyphenyl)-N-[(2-fluorophenyl)methyl]-N-[2-(5-methoxy-2-methyl-1H-indol-3-yl)ethyl]acetamide is a complex organic compound that features a combination of aromatic and heterocyclic structures

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3,4-diethoxyphenyl)-N-[(2-fluorophenyl)methyl]-N-[2-(5-methoxy-2-methyl-1H-indol-3-yl)ethyl]acetamide typically involves multiple steps:

    Formation of the Indole Derivative: The indole derivative can be synthesized through Fischer indole synthesis, starting from phenylhydrazine and an appropriate ketone.

    Introduction of the Fluorobenzyl Group: The fluorobenzyl group can be introduced via a nucleophilic substitution reaction using a suitable fluorobenzyl halide.

    Acetamide Formation: The final step involves the formation of the acetamide linkage through an amide coupling reaction, often using reagents like carbodiimides or coupling agents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the synthesis using large-scale reactors.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy and ethoxy groups.

    Reduction: Reduction reactions can target the carbonyl group in the acetamide linkage.

    Substitution: The aromatic rings in the compound can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide can be used.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly employed.

    Substitution: Electrophilic aromatic substitution can be facilitated using reagents like bromine or chlorinating agents in the presence of a Lewis acid catalyst.

Major Products

    Oxidation: Oxidation of the methoxy groups can lead to the formation of corresponding aldehydes or carboxylic acids.

    Reduction: Reduction of the acetamide group can yield the corresponding amine.

    Substitution: Substitution reactions can introduce various functional groups onto the aromatic rings, depending on the reagents used.

Scientific Research Applications

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its interactions with biological macromolecules.

    Medicine: Investigated for its potential pharmacological properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The indole moiety can interact with biological targets through hydrogen bonding and π-π interactions, while the fluorobenzyl group can enhance binding affinity through hydrophobic interactions. The exact pathways involved depend on the specific biological context in which the compound is studied.

Comparison with Similar Compounds

Similar Compounds

  • 2-(3,4-dimethoxyphenyl)-N-(2-fluorobenzyl)-N-[2-(5-methoxy-2-methyl-1H-indol-3-yl)ethyl]acetamide
  • 2-(3,4-diethoxyphenyl)-N-(2-chlorobenzyl)-N-[2-(5-methoxy-2-methyl-1H-indol-3-yl)ethyl]acetamide

Uniqueness

The presence of both ethoxy and methoxy groups, along with the fluorobenzyl moiety, makes 2-(3,4-diethoxyphenyl)-N-[(2-fluorophenyl)methyl]-N-[2-(5-methoxy-2-methyl-1H-indol-3-yl)ethyl]acetamide unique. These functional groups can significantly influence the compound’s chemical reactivity and biological activity, distinguishing it from similar compounds.

Properties

IUPAC Name

2-(3,4-diethoxyphenyl)-N-[(2-fluorophenyl)methyl]-N-[2-(5-methoxy-2-methyl-1H-indol-3-yl)ethyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C31H35FN2O4/c1-5-37-29-14-11-22(17-30(29)38-6-2)18-31(35)34(20-23-9-7-8-10-27(23)32)16-15-25-21(3)33-28-13-12-24(36-4)19-26(25)28/h7-14,17,19,33H,5-6,15-16,18,20H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VCSHENNKIYNKMB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=C(C=C1)CC(=O)N(CCC2=C(NC3=C2C=C(C=C3)OC)C)CC4=CC=CC=C4F)OCC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C31H35FN2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

518.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(3,4-diethoxyphenyl)-N-[(2-fluorophenyl)methyl]-N-[2-(5-methoxy-2-methyl-1H-indol-3-yl)ethyl]acetamide
Reactant of Route 2
2-(3,4-diethoxyphenyl)-N-[(2-fluorophenyl)methyl]-N-[2-(5-methoxy-2-methyl-1H-indol-3-yl)ethyl]acetamide
Reactant of Route 3
Reactant of Route 3
2-(3,4-diethoxyphenyl)-N-[(2-fluorophenyl)methyl]-N-[2-(5-methoxy-2-methyl-1H-indol-3-yl)ethyl]acetamide
Reactant of Route 4
2-(3,4-diethoxyphenyl)-N-[(2-fluorophenyl)methyl]-N-[2-(5-methoxy-2-methyl-1H-indol-3-yl)ethyl]acetamide
Reactant of Route 5
2-(3,4-diethoxyphenyl)-N-[(2-fluorophenyl)methyl]-N-[2-(5-methoxy-2-methyl-1H-indol-3-yl)ethyl]acetamide
Reactant of Route 6
Reactant of Route 6
2-(3,4-diethoxyphenyl)-N-[(2-fluorophenyl)methyl]-N-[2-(5-methoxy-2-methyl-1H-indol-3-yl)ethyl]acetamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.